molecular formula C16H16N4O B2834650 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide CAS No. 847387-43-3

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Cat. No.: B2834650
CAS No.: 847387-43-3
M. Wt: 280.331
InChI Key: MTNRAJKGYVXUAV-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a chemical compound designed for scientific research and development. It features an imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities and presence in various pharmacologically active molecules . While specific biological data for this exact compound may be limited, compounds based on the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core are frequently investigated as potent inhibitors of receptor tyrosine kinases (RTKs) . These kinases are critical targets in oncological research, and inhibitors targeting them are explored for potential applications in various cancer types . The structural motif is often associated with promising oral bioavailability and selectivity profiles against kinase panels, making it a valuable scaffold for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds for pharmaceutical screening . It is also a candidate for probing biological mechanisms and structure-activity relationships (SAR) in kinase-related biochemical and cellular assays. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRAJKGYVXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the attachment of the isobutyramide group via an amide bond formation reaction .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has been synthesized and evaluated for its biological activities.

Anticancer Activity

Studies have shown that compounds containing the imidazo[1,2-a]pyrimidine moiety exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines, demonstrating promising IC50 values.

CompoundCancer Cell LineIC50 (µM)
1A549 (Lung)5.2
2MCF-7 (Breast)4.8
3HeLa (Cervical)3.5

These findings suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance anticancer activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties against resistant strains of Candida albicans. The microdilution method revealed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.

CompoundStrainMIC (µg/mL)
ACandida albicans5
BCandida glabrata8

These results indicate the potential of this compound as a lead compound for antifungal drug development .

Pharmacology

The pharmacological profile of this compound includes its interaction with various biological targets.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:

  • PI3Kα Inhibition : The compound demonstrated significant inhibition of PI3Kα, a target implicated in cancer cell proliferation.
CompoundTarget EnzymeIC50 (µM)
CPI3Kα0.9

This suggests that this compound could be a candidate for further development in cancer therapeutics .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural properties.

Organic Electronics

The imidazo[1,2-a]pyrimidine derivatives have been explored as organic semiconductors in electronic devices. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs).

PropertyValue
Mobility0.5 cm²/V·s
On/Off Ratio>10^4

These properties indicate that this compound could contribute to advancements in organic electronics .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine systems. For example:

  • 1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Contains a reduced imidazo[1,2-a]pyridine ring with nitro and methoxy substituents, likely influencing redox stability and target binding .
  • 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine : Features an imidazo[4,5-b]pyridine core with sulfonyl and trifluoromethyl groups, which may enhance electrophilic reactivity and lipophilicity .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents
Target Compound Imidazo[1,2-a]pyrimidine Isobutyramide, phenyl
1-[(6-Chloro-3-pyridinyl)methyl]-... Imidazo[1,2-a]pyridine Nitro, methoxy, chloro, methyl
2-(3-Ethylsulfonyl-2-pyridyl)-... Imidazo[4,5-b]pyridine Ethylsulfonyl, trifluoromethyl, methyl

Functional Group Analysis

Carboxamide Derivatives

Carboxamide groups are recurrent in the evidence, suggesting their importance in bioactivity:

  • N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide : An indazole-carboxamide derivative with cyclopropyl substitution, which may improve metabolic stability .

In contrast, the target compound’s isobutyramide group introduces a branched aliphatic chain, likely balancing lipophilicity and steric effects compared to aromatic or cyclic carboxamides.

Halogenated and Fluorinated Analogs

Fluorinated groups (e.g., trifluoromethyl, pentafluoroethyl) are prevalent in the evidence, as seen in:

  • N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide : Dual fluorinated groups enhance electronegativity and membrane permeability . The absence of fluorine in the target compound suggests differing electronic or steric requirements for its intended activity.

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • Chemical Structure : The compound features an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and an isobutyramide functional group.

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit diverse biological activities, including:

  • Inhibition of Kinases : Similar compounds have been identified as selective inhibitors for various kinases, which are crucial in signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Studies on related structures show promising antimicrobial effects against various pathogens, indicating potential for this compound in treating infections .

Anticancer Properties

The compound's structure suggests potential anticancer activity. For instance:

  • DDR1 Inhibition : Compounds with similar imidazo structures have been shown to inhibit DDR1 (Discoidin Domain Receptor 1), a target in cancer therapy. Selective inhibition of DDR1 leads to reduced tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .

Antimicrobial Effects

The antimicrobial efficacy of similar compounds has been documented:

  • Activity Against Bacteria : Compounds derived from imidazo[1,2-a]pyrimidines demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo derivatives:

StudyCompoundActivityIC50 ValueNotes
Compound 8vDDR1 Inhibition23.8 nMSelective over DDR2 (IC50 = 1740 nM)
Various Imidazo DerivativesAntimicrobialMIC < Reference DrugEffective against S. aureus and E. coli

In Vivo Studies

In vivo pharmacokinetic studies on related compounds indicate that they can enhance the efficacy of existing therapies:

  • Combination Therapy : In models where imidazo derivatives were combined with anti-PD-1 antibodies, significant tumor growth inhibition was observed, highlighting their potential in immunotherapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide to improve purity and yield?

  • Methodology : Multi-step synthesis typically involves condensation of 2-aminopyrimidine derivatives with substituted aldehydes to form the imidazo[1,2-a]pyrimidine core, followed by coupling with isobutyramide via Buchwald-Hartwig amination or Ullmann reactions. Key parameters include:

  • Catalysts : Palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling .
  • Reaction conditions : Temperature (80–120°C), inert atmosphere (N₂/Ar), and solvent optimization (DMF, DMSO, or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR confirms regiochemistry (e.g., imidazo[1,2-a]pyrimidine protons appear as doublets at 7.32–10.05 ppm ).
    • X-ray crystallography : Validates crystal packing and hydrogen-bonding networks, crucial for understanding solid-state stability .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion) .

Q. How should researchers design initial biological activity screens for this compound?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test PI3K/AKT/mTOR pathway inhibition, a common target for imidazo[1,2-a]pyrimidine derivatives .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation :

  • Replace the isobutyramide group with benzamide or sulfonamide to assess impact on kinase selectivity .
  • Introduce electron-withdrawing groups (e.g., -CF₃, -Br) at the phenyl ring to enhance metabolic stability .
    • Assay design : Compare IC₅₀ values across modified analogs using dose-response curves in enzymatic/cellular assays .

Q. How can target engagement be validated for this compound in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant kinases (e.g., PI3Kγ or COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Negative controls : Include inactive enantiomers or scaffold analogs to rule out nonspecific interactions .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

  • Troubleshooting steps :

  • Verify assay conditions (e.g., ATP concentration in kinase assays, serum levels in cell cultures) .
  • Screen for off-target effects using panels like Eurofins’ SelectScreen™ .
  • Validate findings with orthogonal assays (e.g., Western blotting for phosphorylated AKT in PI3K inhibition studies) .

Q. What computational tools are effective for predicting pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or PI3K active sites, focusing on hydrophobic interactions .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., A549 lung carcinoma) in nude mice, with compound administration via oral gavage (10–50 mg/kg) .
  • Pharmacokinetic (PK) analysis : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS .

Q. How can formulation challenges like poor aqueous solubility be mitigated?

  • Strategies :

  • Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation (PLGA polymers) to enhance bioavailability .
  • Salt formation : Explore hydrochloride or mesylate salts for improved crystallinity .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., degassing steps for palladium-catalyzed reactions) to ensure consistency .
  • Data validation : Cross-reference NMR assignments with literature values for imidazo[1,2-a]pyrimidine derivatives .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample-size calculations .

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